molecular formula C20H23N3O2 B2781804 N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide CAS No. 838884-87-0

N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide

Cat. No. B2781804
M. Wt: 337.423
InChI Key: OCVQKFINZNISGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide, also known as MBZM, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. MBZM belongs to the class of benzimidazole derivatives and has been found to exhibit various biological activities.

Scientific Research Applications

Synthesis Techniques

A study by Li Ying-jun (2012) detailed the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety. This synthesis involved multiple steps, including the use of elemental analysis, IR, and NMR techniques to determine the structure of the new compound. The study provided insights into the synthetic pathways that can be utilized for creating complex benzimidazole derivatives (Li Ying-jun, 2012).

Antimicrobial Activity

Research conducted by Salahuddin et al. (2017) demonstrated the antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives against various bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Salahuddin et al., 2017).

Antitumor Activity

L. Yurttaş, Funda Tay, and Ş. Demirayak (2015) synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, which were screened for their potential antitumor activity. This study highlights the significance of structural modifications in benzimidazole derivatives for enhancing antitumor activity (Yurttaş, Tay, & Demirayak, 2015).

Antiallergic and Antihistaminic Agents

A study by Hiroyuki Nakano et al. (1999) explored the synthesis of benzimidazole derivatives as antiallergic agents with 5-lipoxygenase inhibiting action. The research found specific compounds that effectively suppressed histamine release, indicating their potential as antiallergic and antihistaminic agents (Nakano et al., 1999).

Green Synthesis for Antibacterial Activity

A 2020 study by S. Chaudhari et al. described the green synthesis of N-substituted phenyl acetamide benzimidazole-based derivatives and their analysis against Methicillin-Resistant Staphylococcus aureus (MRSA), showcasing the environmental benefits and antimicrobial efficacy of these compounds (Chaudhari et al., 2020).

properties

IUPAC Name

N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-7-9-17(10-8-15)25-14-13-23-19-6-4-3-5-18(19)22-20(23)11-12-21-16(2)24/h3-10H,11-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVQKFINZNISGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804200
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]acetamide

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